molecular formula C19H18N2 B11647387 7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11647387
M. Wt: 274.4 g/mol
InChI Key: XFFWMGGFUDFFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by a cyclopenta[b]quinoline core structure, which is fused with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents play a crucial role in these processes, and green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Iridoid monoterpenoids: These compounds also contain a cyclopentane ring fused with another ring and are known for their biological activities.

Uniqueness

7-METHYL-N-PHENYL-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is unique due to its specific structural features, such as the combination of a quinoline core with a cyclopentane ring and the presence of phenyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C19H18N2/c1-13-10-11-18-16(12-13)19(15-8-5-9-17(15)21-18)20-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,20,21)

InChI Key

XFFWMGGFUDFFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2NC4=CC=CC=C4

Origin of Product

United States

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